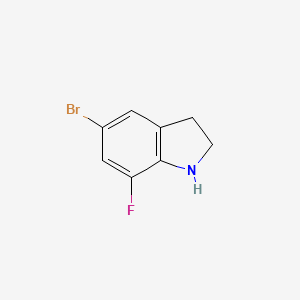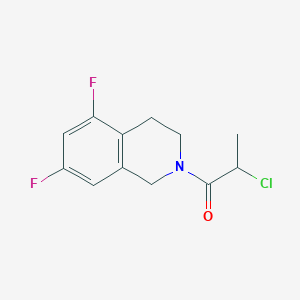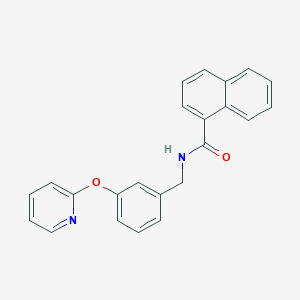
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide is a complex organic compound characterized by its unique triazinyl and trifluorobenzamide moieties. The presence of dimethylamino and morpholino groups further enhances its reactivity and potential applications in various scientific fields. This compound has garnered interest due to its potential use in medicinal chemistry, material science, and various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide typically involves the following key steps:
Formation of the Triazinyl Intermediate: : This step involves the reaction of cyanuric chloride with dimethylamine and morpholine in a suitable solvent, such as dichloromethane, under controlled temperature conditions to produce the triazinyl intermediate.
Coupling with 2,3,4-Trifluorobenzamide: : The triazinyl intermediate is then coupled with 2,3,4-trifluorobenzamide in the presence of a base like triethylamine to yield the final product. This reaction is generally carried out at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial-scale production of this compound involves optimizing the reaction conditions for cost-effectiveness and scalability. Key parameters include:
Solvent Selection: : Use of cost-effective and readily available solvents.
Temperature Control: : Maintaining an optimal temperature to maximize yield and minimize by-products.
Purification Techniques: : Employing methods such as recrystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide can undergo various chemical reactions, including:
Oxidation: : The dimethylamino group can be oxidized to a nitroso or nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : The triazinyl ring can be reduced under specific conditions to produce secondary amines.
Substitution: : The trifluorobenzamide moiety can undergo nucleophilic substitution reactions, especially at the fluorine atoms, when treated with nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate under acidic or basic conditions.
Reduction: : Lithium aluminum hydride, hydrogen gas with a suitable catalyst.
Substitution: : Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products
Depending on the reactions, major products can include various oxidized or reduced derivatives, as well as substituted products with modified functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis for introducing triazinyl and trifluorobenzamide functionalities into target molecules. It also serves as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is explored for its potential use as a biochemical probe due to its unique structural features. Its ability to interact with biological macromolecules makes it a candidate for studying enzyme functions and pathways.
Medicine
This compound shows promise in medicinal chemistry for developing novel therapeutic agents. Its structural complexity and reactive groups make it a potential candidate for designing drugs targeting specific biological pathways.
Industry
In industry, N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide is utilized in the production of advanced materials, including polymers and coatings, due to its ability to impart unique properties such as enhanced durability and resistance to chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, through its triazinyl and trifluorobenzamide moieties. These interactions can modulate biological pathways, leading to various effects. The dimethylamino and morpholino groups enhance its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide
N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3,4-difluorobenzamide
N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3,4-pentafluorobenzamide
Uniqueness
The key distinguishing feature of this compound is its trifluorobenzamide moiety, which imparts unique chemical and biological properties. The trifluoromethyl groups enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications.
特性
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2,3,4-trifluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O2/c1-25(2)16-22-12(23-17(24-16)26-5-7-28-8-6-26)9-21-15(27)10-3-4-11(18)14(20)13(10)19/h3-4H,5-9H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDAKCWKCMDNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(2-fluorobenzyl)amino]-2-quinazolinecarboxylate](/img/structure/B2654047.png)
![(7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride](/img/structure/B2654050.png)

![Methyl 2-amino-2-[3-(2-chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2654052.png)


![ethyl 2-(2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2654058.png)

![4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2654061.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2654064.png)
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2654065.png)

